Carisbamate

Description

This compound has been investigated in Alcohol Abuse, Substance Abuse, and Alcohol Dependence.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 9 investigational indications.

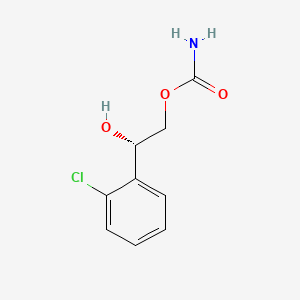

Structure

3D Structure

Propriétés

IUPAC Name |

[(2S)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBWFRRUHYQABZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(COC(=O)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](COC(=O)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426076 | |

| Record name | Carisbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194085-75-1 | |

| Record name | Carisbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194085-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carisbamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carisbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARISBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7725I9V3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Structural Analysis of (S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol (Carisbamate)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of (S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol, an investigational neuromodulatory agent also known as Carisbamate. The document consolidates available data on its chemical properties, synthesis, and analytical methodologies. While specific experimental spectroscopic and crystallographic data for the pure compound are not widely available in the public domain, this guide furnishes detailed protocols for its quantitative analysis and outlines its primary mechanisms of action as a voltage-gated sodium channel inhibitor. This information is intended to support research, development, and analytical activities related to this compound.

Chemical Identity and Physical Properties

(S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol, more commonly referred to as this compound, is a chiral organic compound with a carbamate functional group. It is structurally related to felbamate.[1]

| Property | Value | Reference |

| IUPAC Name | [(2S)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate | [2] |

| Synonyms | This compound, YKP-509, RWJ-333369, JNJ-10234094 | [2][3] |

| CAS Number | 194085-75-1 | [4] |

| Molecular Formula | C₉H₁₀ClNO₃ | [4] |

| Molar Mass | 215.63 g/mol | [4] |

| Appearance | Not explicitly stated, but likely a solid at room temperature based on synthesis procedures. | |

| Solubility | Not explicitly detailed in reviewed literature. |

Synthesis

A process for the preparation of (S)-2-(2-chlorophenyl)-2-hydroxy-ethyl carbamate has been described in patent literature.[5][6] The synthesis involves a multi-step process, which can be broadly outlined as follows:

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis Overview

A detailed synthesis is outlined in patent EP2215040B1.[5] The key steps involve:

-

Esterification: The starting material, an appropriate (S)-(2-chlorophenyl)glycolic acid derivative, is esterified.

-

Protection: The hydroxyl group is protected, for instance, by reacting with 2-methoxy-1-propene.

-

Reduction: The ester is then reduced to the corresponding alcohol using a reducing agent like lithium borohydride.

-

Carbamoylation: The alcohol is reacted with a carbonyl-containing compound to form an intermediate which is then reacted with ammonia or ammonium hydroxide to yield the carbamate.

-

Deprotection: The protecting group is removed under acidic conditions to yield the final product, (S)-carbamic acid 2-(2-chloro-phenyl)-2-hydroxy-ethyl ester.

-

Recrystallization: The final product can be purified by recrystallization.[6]

Structural Analysis: Spectroscopic and Crystallographic Data

While specific spectra for this compound are not available, the expected spectral characteristics can be inferred from its structure:

-

¹H NMR: Protons on the aromatic ring, the chiral center, the methylene group adjacent to the carbamate, and the amine protons of the carbamate would be expected to show characteristic chemical shifts and coupling patterns.

-

¹³C NMR: Distinct signals for the aromatic carbons, the carbon of the chiral center, the methylene carbon, and the carbonyl carbon of the carbamate group would be anticipated.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, N-H stretches of the carbamate, the C=O stretch of the carbamate, and C-O and C-N stretches would be prominent.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.

Analytical Methodologies

Validated methods for the quantitative analysis of this compound in biological matrices have been developed, primarily utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective method suitable for the analysis of bulk drug substances and formulations where this compound concentrations are relatively high.

Experimental Protocol: HPLC-UV Method for this compound and its Impurities [2]

-

Column: Agilent XDB C18 column (150mm × 4.6mm; 5µm).

-

Mobile Phase: A gradient elution using 0.02M KH₂PO₄ (pH=3.5) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector, wavelength not specified but would be optimized based on the UV absorbance spectrum of this compound.

-

Temperature: Not specified, typically ambient or controlled (e.g., 25 °C).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method ideal for the quantification of this compound in biological matrices such as plasma and urine, where concentrations are expected to be low.

Experimental Protocol: LC-MS/MS for this compound in Human Plasma [8]

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of this compound).

-

Vortex for 5 minutes to precipitate proteins.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode would be optimized.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

-

Quantitative Data from Analytical Methods

| Parameter | LC-MS/MS | HPLC-UV | Reference |

| Linearity Range | 9.05 - 6,600 ng/mL | 0.1 - 0.3 µg/mL (for impurities) | [2] |

| Limit of Quantitation (LOQ) | 9.05 ng/mL | 0.1 - 0.3 µg/mL | [2] |

| Accuracy | Within ± 25% | Generally within ±15% (ICH guidelines) | [2] |

| Precision (RSD%) | Within ± 25% | Generally <15% (ICH guidelines) | [2] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the modulation of neuronal excitability.[9] It is known to be an inhibitor of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials.[10]

Caption: Proposed mechanism of action of this compound.

Studies have shown that this compound produces a concentration-, voltage-, and use-dependent inhibition of VGSCs.[11] It has also been reported to inhibit T-type calcium channels and hyperpolarization-activated cation (HCN) channels.[12] These actions collectively lead to a reduction in repetitive neuronal firing and a decrease in neuronal excitability, which is believed to be the basis of its anticonvulsant properties.[13][14]

Conclusion

(S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol (this compound) is an investigational drug with a well-characterized mechanism of action primarily involving the inhibition of voltage-gated sodium channels. While detailed public data on its spectroscopic and crystallographic structure is limited, robust and validated analytical methods for its quantification in biological matrices are available. The synthesis of this compound has also been described in the patent literature. This technical guide provides a consolidated resource for researchers and professionals in the field of drug development, offering a foundation for further investigation and analysis of this compound. Further studies to publicly document the detailed spectroscopic and crystallographic properties of this compound would be a valuable addition to the scientific literature.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. This compound | C9H10ClNO3 | CID 6918474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. EP2215040B1 - Process for preparing (s) 2-(2-chlorophenyl)-2-hydroxy-ethyl carbamate - Google Patents [patents.google.com]

- 6. US20090105498A1 - Improved process for preparing 2-(substituted phenyol)-2-hydroxy-ethyl-carbamates - Google Patents [patents.google.com]

- 7. KR20090082209A - New (S)-(+)-2- (2-chlorophenyl) -2-hydroxy-ethyl carbamate crystal - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. sklifescienceinc.com [sklifescienceinc.com]

- 11. ijrrjournal.com [ijrrjournal.com]

- 12. Concerted suppressive effects of this compound, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The novel antiepileptic drug this compound (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Concerted suppressive effects of this compound, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents [frontiersin.org]

Preclinical Anticonvulsant Activity Spectrum of YKP509 (Carisbamate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKP509, also known as carisbamate, is an investigational anticonvulsant agent that has demonstrated a broad spectrum of activity in preclinical seizure models. This technical guide provides a comprehensive overview of its preclinical anticonvulsant profile, detailing its efficacy in various animal models, the experimental protocols used for its evaluation, and its proposed mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiepileptic drugs.

Quantitative Preclinical Efficacy of YKP509

The anticonvulsant activity of YKP509 has been quantified in standardized preclinical models, primarily through the Anticonvulsant Screening Program (ASP) sponsored by the National Institute of Neurological Disorders and Stroke (NINDS). The following tables summarize the median effective dose (ED50) values of YKP509 in mice following intraperitoneal administration.

Table 1: Anticonvulsant Activity of YKP509 in Mice (Intraperitoneal Administration)

| Test | Seizure Model | Endpoint | ED50 (mg/kg) |

| Maximal Electroshock Seizure (MES) | Generalized Tonic-Clonic | Abolition of tonic hindlimb extension | 33.6 |

| Subcutaneous Metrazol (scMET) | Myoclonic Seizures | Failure to observe clonus | > 100 |

Data sourced from the Anticonvulsant Screening Program (ASP ID: 2008).

Experimental Protocols

The following are detailed methodologies for the key preclinical screening experiments cited for YKP509.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Objective: To evaluate the ability of a test compound to prevent the spread of seizures.

Animals: Male albino mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley strain).

Apparatus:

-

An electroconvulsive shock apparatus.

-

Corneal electrodes.

-

Animal restrainers.

Procedure:

-

Animal Preparation: Animals are weighed and administered the test compound (YKP509) or vehicle control via the desired route (e.g., intraperitoneal injection).

-

Drug Administration: The compound is administered at various doses to different groups of animals to determine the dose-response relationship.

-

Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the drug.

-

Stimulation:

-

A drop of electrolyte solution (e.g., 0.9% saline) is applied to the corneal electrodes to ensure good electrical contact.

-

The electrodes are placed on the corneas of the restrained animal.

-

A supramaximal electrical stimulus is delivered (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).

-

-

Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.

-

Data Analysis: The percentage of animals protected at each dose is calculated, and the ED50 value is determined using a suitable statistical method (e.g., probit analysis).

Subcutaneous Pentylenetetrazole (scMET) Test

The scMET test is a preclinical model used to identify anticonvulsant drugs effective against myoclonic and absence seizures.

Objective: To evaluate the ability of a test compound to elevate the seizure threshold.

Animals: Male albino mice or rats.

Materials:

-

Pentylenetetrazole (Metrazol) solution.

-

Syringes and needles for subcutaneous injection.

-

Observation chambers.

Procedure:

-

Animal Preparation: Animals are weighed and administered the test compound (YKP509) or vehicle control.

-

Drug Administration: The compound is administered at various doses to different groups of animals.

-

Chemoconvulsant Injection: At the time of peak drug effect, a convulsant dose of pentylenetetrazole is injected subcutaneously (e.g., 85 mg/kg in mice).

-

Observation: Animals are placed in individual observation chambers and observed for a period of 30 minutes for the presence of seizures. The typical endpoint is the observation of a clonic seizure lasting for at least 5 seconds.

-

Data Analysis: The number of animals protected from seizures at each dose is recorded, and the ED50 is calculated.

Mandatory Visualizations

Experimental Workflow for Preclinical Anticonvulsant Screening

Caption: Preclinical screening workflow for YKP509.

Proposed Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels

In Vitro Neuroprotective Properties of RWJ-333369: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RWJ-333369, also known as carisbamate, is a novel neuromodulator that has demonstrated significant neuroprotective and anticonvulsant properties in a variety of preclinical models.[1][2][3] This technical guide provides an in-depth overview of the in vitro neuroprotective effects of RWJ-333369, focusing on its efficacy in various neuronal injury models, its mechanisms of action, and detailed experimental protocols to facilitate further research and development. The information is compiled from key studies investigating the neuroprotective potential of this compound.

Quantitative Efficacy of RWJ-333369 in In Vitro Models

The neuroprotective effects of RWJ-333369 have been quantified in several in vitro models of neuronal injury, including glutamate-induced excitotoxicity and status epilepticus-like injury. The following tables summarize the key quantitative data from these studies.

Table 1: Neuroprotection against Glutamate-Induced Excitotoxicity

| Cell Line | Insult | RWJ-333369 Concentration | Outcome Measure | Result | Reference |

| HT-22 | 500 µM Glutamate (24 hr) | 100 µM | Cell Viability | Prevented a 40% decrease in cell viability | [4] |

Table 2: Effects on Spontaneous Recurrent Epileptiform Discharges (SREDs)

| Model | RWJ-333369 Concentration | Outcome Measure | Result | Reference |

| Cultured Hippocampal Neurons | Dose-dependent | Inhibition of SREDs | ED₅₀ = 58.75 ± 2.43 µM | [5] |

| Cultured Hippocampal Neurons | 200 µM | Development and Expression of SREDs | Inhibition | [6] |

Table 3: Modulation of Neuronal Currents

| Cell Type | Current | RWJ-333369 Concentration | Outcome Measure | Result | Reference |

| GH₃ Cells | Hyperpolarization-activated cation current (Ih) | 10 µM | Amplitude Reduction | From 136 ± 18 pA to 103 ± 17 pA | [7] |

| GH₃ Cells | Hyperpolarization-activated cation current (Ih) | 30 µM | Amplitude Reduction | From 136 ± 18 pA to 73 ± 12 pA | [7] |

Mechanisms of Neuroprotection

The neuroprotective effects of RWJ-333369 are attributed to its modulation of several key cellular and molecular pathways involved in neuronal excitability and cell death.

Inhibition of Voltage-Gated Sodium and Calcium Channels

A primary mechanism of action for RWJ-333369 is the inhibition of voltage-gated sodium channels.[1][8] This action leads to a reduction in sustained repetitive firing of action potentials in neurons, a key process in seizure activity and excitotoxicity.[1][5] Additionally, RWJ-333369 has been shown to inhibit T-type voltage-gated calcium channels, which may contribute to its anti-seizure and neuroprotective effects by regulating intracellular calcium levels.[4]

Modulation of Glutamatergic Transmission

RWJ-333369 has been demonstrated to inhibit glutamate transmission through a presynaptic, action potential-dependent mechanism.[9] This leads to a reduction in the excitatory synaptic strength in the dentate gyrus without affecting GABAergic transmission.[9] By reducing excessive glutamate release, RWJ-333369 can mitigate excitotoxic neuronal damage.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the neuroprotective properties of RWJ-333369.

Protocol 1: Glutamate-Induced Excitotoxicity in HT-22 Cells

Objective: To assess the neuroprotective effect of RWJ-333369 against glutamate-induced cell death in the HT-22 hippocampal cell line.

Materials:

-

HT-22 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Glutamate solution

-

RWJ-333369

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture HT-22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment:

-

Control Group: Treat cells with vehicle control.

-

Glutamate Group: Expose cells to 500 µM glutamate for 24 hours.

-

RWJ-333369 + Glutamate Group: Pre-treat cells with 100 µM RWJ-333369 for 1 hour, followed by co-incubation with 500 µM glutamate for 24 hours.

-

RWJ-333369 Only Group: Treat cells with 100 µM RWJ-333369 alone for 24 hours.

-

-

Cell Viability Assessment: After the 24-hour incubation period, assess cell viability using a standard MTT or other suitable viability assay according to the manufacturer's instructions.

-

Data Analysis: Calculate cell viability as a percentage of the control group and compare the results between the different treatment groups.

Protocol 2: Low Magnesium Model of Status Epilepticus-like Injury in Cultured Hippocampal Neurons

Objective: To evaluate the effect of RWJ-333369 on the development and expression of spontaneous recurrent epileptiform discharges (SREDs) following an in vitro status epilepticus-like injury.

Materials:

-

Primary hippocampal neuronal cultures (e.g., from E18 rat embryos)

-

Neurobasal medium

-

B27 supplement

-

GlutaMAX

-

Magnesium-free extracellular solution

-

RWJ-333369

-

Patch-clamp electrophysiology setup

Procedure:

-

Neuronal Culture: Culture primary hippocampal neurons on coverslips coated with poly-D-lysine in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Induction of SE-like Injury: After 14-21 days in vitro, induce status epilepticus (SE)-like injury by exposing the neuronal cultures to a magnesium-free extracellular solution for 3 hours.

-

RWJ-333369 Treatment:

-

To study the effect on the development of SREDs, treat the cultures with 200 µM RWJ-333369 for 12 hours immediately following the SE-like injury.

-

To study the effect on the expression of SREDs, apply RWJ-333369 acutely to cultures already exhibiting SREDs.

-

-

Electrophysiological Recording:

-

For the development study, wash out the drug and perform whole-cell patch-clamp recordings 24 hours later to assess the presence and frequency of SREDs.

-

For the expression study, perform patch-clamp recordings before and during the application of RWJ-333369 to measure its immediate effect on SREDs.

-

-

Data Analysis: Analyze the electrophysiological recordings to determine the frequency, duration, and amplitude of SREDs in the presence and absence of RWJ-333369.

Conclusion

The in vitro data strongly support the neuroprotective properties of RWJ-333369. Its multifaceted mechanism of action, involving the inhibition of key voltage-gated ion channels and the modulation of excitatory neurotransmission, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases and epilepsy. The experimental protocols provided in this guide offer a framework for researchers to further explore and validate the therapeutic potential of this promising compound.

References

- 1. Investigation of the effects of the novel anticonvulsant compound this compound (RWJ-333369) on rat piriform cortical neurones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (RWJ-333369) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the effects of the novel anticonvulsant compound this compound(RWJ-333369) on rat piriform cortical neurones in vitro - CentAUR [centaur.reading.ac.uk]

- 4. uknowledge.uky.edu [uknowledge.uky.edu]

- 5. The novel antiepileptic drug this compound (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound prevents the development and expression of spontaneous recurrent epileptiform discharges and is neuroprotective in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concerted suppressive effects of this compound, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (RWJ-333369) inhibits glutamate transmission in the granule cell of the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]

Carisbamate's Impact on Hippocampal Neuron Firing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carisbamate, a novel neuromodulator, has demonstrated significant effects on the excitability of hippocampal neurons, positioning it as a compound of interest for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. This technical guide provides an in-depth analysis of the preclinical data detailing this compound's mechanism of action on hippocampal neuron firing. Through a comprehensive review of electrophysiological studies, this document outlines the quantitative effects of this compound on voltage-gated ion channels and synaptic transmission. Detailed experimental protocols are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the methodologies and mechanisms discussed.

Core Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels

The primary mechanism by which this compound exerts its effects on hippocampal neurons is through the inhibition of voltage-gated sodium channels (VGSCs), specifically the Nav1.2 isoform, which is highly expressed in the hippocampus.[1] This inhibition is concentration-, voltage-, and use-dependent, leading to a reduction in the repetitive firing of action potentials.[1]

Quantitative Data on this compound's Inhibitory Effects

The following tables summarize the key quantitative findings from preclinical studies on this compound.

| Parameter | Cell Type | Value | Holding Potential | Reference |

| IC50 for Nav1.2 Inhibition | Rat Nav1.2 expressed in cell line | 68 µM | -67 mV | [1] |

| IC50 for VGSC Inhibition | Cultured Rat Hippocampal Neurons | 89 µM | -67 mV | [1] |

| This compound Concentration | Inhibition of Repetitive Firing | Cell Type | Reference |

| 30 µM | 46% | Cultured Rat Hippocampal Neurons | [1] |

| 100 µM | 87% | Cultured Rat Hippocampal Neurons | [1] |

Signaling Pathway: Voltage-Gated Sodium Channel Inhibition

The following diagram illustrates the mechanism of this compound's action on voltage-gated sodium channels.

Caption: this compound inhibits Nav1.2 channels, reducing neuronal firing.

Effects on Spontaneous Recurrent Epileptiform Discharges (SREDs)

In in vitro models of epilepsy, this compound has been shown to be effective in suppressing spontaneous recurrent epileptiform discharges (SREDs), which are characteristic of seizure-like activity.

Experimental Model: Low-Magnesium Induced SREDs

A common method to induce SREDs in cultured hippocampal neurons involves transiently exposing the cells to a magnesium-free medium.[2][3][4][5] This removes the voltage-dependent magnesium block of NMDA receptors, leading to neuronal hyperexcitability and the development of spontaneous, synchronized bursting activity that mimics seizures.

Experimental Workflow: Induction and Recording of SREDs

The following diagram outlines the workflow for inducing and recording SREDs and testing the effects of this compound.

Caption: Workflow for inducing and evaluating this compound's effect on SREDs.

Modulation of Synaptic Transmission

Beyond its direct effects on action potential firing, this compound also modulates synaptic transmission in the hippocampus, primarily by reducing excitatory glutamatergic signaling.

Inhibition of Glutamatergic Transmission

Studies have shown that this compound inhibits both AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in hippocampal neurons. This effect is thought to be presynaptic, as this compound reduces the frequency but not the amplitude of miniature EPSCs, suggesting a decrease in the probability of glutamate release.

Experimental Protocol: Recording of EPSCs

The following provides a detailed protocol for the electrophysiological recording of EPSCs in hippocampal neurons to assess the effects of this compound.

Objective: To measure AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured hippocampal neurons and determine the effect of this compound.

Materials:

-

Cultured rat hippocampal neurons

-

Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for patch pipettes

-

External solution (in mM): 145 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 8 Dextrose, 0.01 Glycine, 0.001 Tetrodotoxin (TTX), 0.1 Picrotoxin. pH adjusted to 7.4 with NaOH.

-

Internal solution (for AMPA EPSCs): (in mM) 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 1 EGTA, 5 QX-314, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.

-

Internal solution (for NMDA EPSCs): (in mM) 130 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.

-

This compound stock solution

Procedure:

-

Prepare cultured hippocampal neurons on coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp recording from a hippocampal neuron in voltage-clamp mode.

-

For AMPA receptor-mediated mEPSCs:

-

Hold the neuron at -70 mV.

-

Record baseline mEPSC activity for 5-10 minutes.

-

Perfuse the chamber with the external solution containing the desired concentration of this compound.

-

Record mEPSCs in the presence of this compound for 10-15 minutes.

-

Wash out this compound with the external solution and record recovery.

-

-

For NMDA receptor-mediated EPSCs:

-

Hold the neuron at +40 mV to relieve the Mg2+ block of NMDA receptors.

-

Perfuse with an external solution containing an AMPA receptor antagonist (e.g., 10 µM CNQX).

-

Record baseline spontaneous NMDA receptor-mediated EPSCs.

-

Apply this compound and record the effect as described for AMPA mEPSCs.

-

-

Data Analysis:

-

Detect and measure the amplitude and frequency of mEPSCs and sEPSCs using appropriate software.

-

Compare the frequency and amplitude of events before, during, and after this compound application.

-

Other Potential Mechanisms

While the inhibition of VGSCs is the most well-established mechanism, some evidence suggests that this compound may have other effects, although these appear to be less prominent.

-

T-type Calcium Channels: There are reports suggesting a potential inhibitory effect on T-type calcium channels, but this is less characterized than its effect on sodium channels.

-

GABAergic Transmission: The direct effects of this compound on GABAergic transmission in hippocampal neurons are not well-supported by current literature.

Conclusion

This compound effectively reduces the firing of hippocampal neurons primarily through the inhibition of voltage-gated sodium channels (Nav1.2). This leads to a potent suppression of repetitive action potential firing and seizure-like activity in preclinical models. Its additional modulatory effect on presynaptic glutamate release further contributes to its overall inhibitory action on hippocampal excitability. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a comprehensive resource for researchers in the field of epilepsy and neuropharmacology to further explore the therapeutic potential of this compound and similar neuromodulatory compounds.

References

- 1. This compound, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. estudogeral.uc.pt [estudogeral.uc.pt]

- 3. Low extracellular magnesium induces epileptiform activity and spreading depression in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Persistent epileptiform activity induced by low Mg2+ in intact immature brain structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of recurrent epileptiform discharges induced by magnesium-free treatment on developing cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigational Antiepileptic Drug Carisbamate for Lennox-Gastaut Syndrome: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carisbamate (formerly known as YKP509 or RWJ-333369) is an investigational antiepileptic drug (AED) currently under late-stage clinical development for the treatment of seizures associated with Lennox-Gastaut Syndrome (LGS), a severe and refractory childhood-onset epilepsy.[1][2] This document provides a comprehensive technical overview of this compound, including its proposed mechanism of action, pharmacokinetic profile, and a summary of clinical trial data. Detailed experimental protocols and visual representations of key pathways are included to facilitate a deeper understanding of this promising therapeutic candidate. This compound has been granted orphan drug designation by the U.S. Food and Drug Administration (FDA) for the treatment of LGS.[1][2][3][4]

Core Mechanism of Action: Modulation of Neuronal Excitability

While the precise mechanism of action is not fully elucidated, this compound is believed to exert its anticonvulsant effects through the modulation of neuronal excitability via multiple targets.[5][6] The primary proposed mechanism is the inhibition of voltage-gated sodium channels (VGSCs), a key player in the initiation and propagation of action potentials.[1][2][3][6][7][8]

This compound exhibits state-dependent blockade of VGSCs, preferentially binding to the inactivated state.[6] This leads to a concentration-, voltage-, and use-dependent inhibition of these channels, ultimately reducing repetitive neuronal firing that underlies seizure activity.[6][7] In vitro studies have demonstrated this compound's inhibitory effect on the rat Nav1.2 isoform.[6][7]

Beyond its primary action on VGSCs, preclinical evidence suggests that this compound may also modulate other key determinants of neuronal excitability, including:

-

Voltage-Gated T-type Calcium Channels: Blockade of these channels may contribute to its therapeutic effect.[6]

-

Hyperpolarization-activated Cation Currents (Ih): Inhibition of these currents can lead to hyperpolarization and reduced neuronal excitability.[6]

-

Glutamatergic Neurotransmission: this compound has been shown to reduce glutamate transmission, potentially by inhibiting both AMPA and NMDA receptor-mediated excitatory postsynaptic currents.[6][8]

These multifaceted actions on key ion channels and neurotransmitter systems likely contribute to the broad-spectrum anticonvulsant activity of this compound observed in preclinical models.[3][6]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in healthy volunteers and in adult and pediatric patients with LGS.[9][10][11][12]

Absorption and Distribution

Following oral administration, this compound is absorbed with a time to maximum plasma concentration (Tmax) of approximately 1 to 2 hours.[11][12] Its plasma elimination half-life is approximately 12 hours, which allows for twice-daily dosing.[13]

Metabolism and Excretion

This compound is metabolized by uridine diphosphate glucuronosyltransferase (UGT) and demonstrates minimal first-pass hepatic metabolism.[13] Age has not been shown to have a significant effect on the pharmacokinetics of the immediate-release formulation of this compound.[10]

Drug-Drug Interactions

This compound has not shown significant potential for drug-drug interactions with several commonly used antiepileptic drugs.[3] It has been observed to cause a minor decrease in the mean concentrations of lamotrigine and valproic acid (by 22% or less), but it did not alter the pharmacokinetics of phenytoin and carbamazepine.[14]

Pharmacokinetic Data in LGS Patients

A Phase I, open-label, dose-escalation study (NCT03731715) assessed the pharmacokinetics of this compound in adult and pediatric patients with LGS.[11][12][15]

Table 1: Single and Multiple-Dose Pharmacokinetic Parameters of this compound in LGS Patients

| Parameter | Single Dose (Day 1) | Multiple Dose (Day 17) |

| Tmax (hours) | 1 - 2 | Not Reported |

| Cmax | Linear and dose-proportional increase | Linear and dose-proportional increase |

| AUC0-last | Linear and dose-proportional increase | Not Applicable |

| AUC0-inf | Linear and dose-proportional increase | Not Applicable |

| AUC0-tau | Not Applicable | Linear and dose-proportional increase |

Data from the NCT03731715 study.[11][12]

Clinical Development for Lennox-Gastaut Syndrome

This compound is currently in Phase III development for the treatment of seizures associated with LGS.[1][2][3]

Phase I Clinical Trial (NCT03731715)

Experimental Protocol:

-

Study Design: A Phase I, open-label, multicenter, single- and multiple-dose pharmacokinetic and safety study.[11][12][15]

-

Participants: 18 patients aged 6 to 52 years with a diagnosis of LGS, receiving 1 to 3 concomitant AEDs.[11][12]

-

Intervention: this compound oral suspension administered as a single dose on Day 1, followed by twice-daily dosing from Day 3. Doses were escalated.[11][12]

-

Pharmacokinetic Sampling: Plasma samples were collected for 48 hours following the single dose and for 12 hours after the morning dose on Day 17. Trough samples were also collected.[11][12][15]

-

Key Findings: this compound exhibited linear and dose-proportional pharmacokinetics after both single and multiple doses.[11][12] The treatment was generally well-tolerated, with the most common treatment-emergent adverse events being nervous system-related.[11][12]

Phase III Clinical Trial (NCT05219617)

A global, multicenter, randomized, double-blind, placebo-controlled Phase III study is underway to evaluate the efficacy and safety of this compound as an adjunctive treatment for seizures associated with LGS.[1][2][16][17][18]

Experimental Protocol:

-

Study Design: Randomized, double-blind, placebo-controlled.[16][19]

-

Participants: Approximately 252 pediatric and adult patients (ages 4-55) with a documented history of LGS.[1][2][16]

-

Primary Objective: To evaluate the efficacy of this compound in reducing the frequency of drop seizures (tonic, atonic, and tonic-clonic) compared to placebo.[16]

-

Intervention: Two different doses of this compound or placebo administered as an oral suspension twice daily, in addition to the patient's current AED regimen.[16][19]

-

Key Inclusion Criteria: Documented history of LGS with more than one seizure type (including atonic or tonic seizures), a history of an EEG consistent with LGS, and developmental delay.[16]

One report has indicated that in a previous study, patients receiving 20 mg/kg of this compound daily experienced a 41.9% reduction in drop seizures.[20]

Table 2: Summary of the Ongoing Phase III Clinical Trial (NCT05219617)

| Feature | Description |

| Official Title | A Randomized, Double-Blind, Placebo-Controlled Study to Investigate the Efficacy and Safety of this compound (YKP509) as Adjunctive Treatment for Seizures Associated With Lennox-Gastaut Syndrome in Children and Adults, With Optional Open-Label Extension |

| Condition | Lennox-Gastaut Syndrome, Seizures |

| Intervention | Drug: this compound; Other: Placebo |

| Study Type | Interventional |

| Phase | Phase 3 |

| Enrollment | Approximately 252 participants |

| Age | 4 to 55 years |

| Primary Outcome | Percent change from baseline in the frequency of drop seizures |

| Secondary Outcomes | - Percent change from baseline in total seizure frequency- Safety and tolerability |

Information sourced from ClinicalTrials.gov.[16]

Safety and Tolerability

Across clinical trials, this compound has generally been reported to be well-tolerated.[3][9][10] The most frequently reported treatment-emergent adverse events are related to the nervous system and include dizziness, headache, somnolence, and nausea.[3] In the Phase I study in LGS patients, most adverse events were mild to moderate in severity.[11][12]

Regulatory Status

-

Orphan Drug Designation: The FDA granted orphan drug designation to this compound for the treatment of Lennox-Gastaut syndrome on August 2, 2017.[4]

-

New Drug Application (NDA): An NDA for this compound for the adjunctive treatment of partial-onset seizures in patients 16 years and older was submitted to the FDA in 2008.[21] However, marketing approval was not granted.[22]

Conclusion

This compound represents a promising investigational therapy for the treatment of seizures associated with Lennox-Gastaut Syndrome, a patient population with a high unmet medical need. Its multifaceted mechanism of action, favorable pharmacokinetic profile, and encouraging early clinical data warrant its continued investigation in the ongoing Phase III clinical trial. The results of this pivotal study will be crucial in determining the future role of this compound in the management of LGS.

References

- 1. SK life science Initiates Phase 3 Clinical Trial of this compound for Lennox-Gastaut Syndrome [prnewswire.com]

- 2. sklifescienceinc.com [sklifescienceinc.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Search Orphan Drug Designations and Approvals [accessdata.fda.gov]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. benchchem.com [benchchem.com]

- 7. This compound, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of this compound (RWJ-333369) in healthy Japanese and Western subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, safety, and tolerability of the new antiepileptic this compound in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound treatment of adult and pediatric patients with lennox-gastaut syndrome: a phase i pharmacokinetic dose-escalation study [aesnet.org]

- 12. neurology.org [neurology.org]

- 13. This compound add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. This compound in Adult & Pediatric Subjects With Lennox-Gastaut Syndrome [ctv.veeva.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. LGS DISCOVER Study | SK life science [lgsdiscoverstudy.com]

- 18. mayo.edu [mayo.edu]

- 19. clinicaltrials.eu [clinicaltrials.eu]

- 20. This compound for Lennox-Gastaut Syndrome · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 21. Johnson & Johnson Pharmaceutical Research & Development, L.L.C. Submits New Drug Application To FDA [pharmaceuticalonline.com]

- 22. This compound - Wikipedia [en.wikipedia.org]

Pharmacological Profile of Carisbamate in Animal Models of Epilepsy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carisbamate ((S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol), also known as RWJ-333369 and YKP509, is a novel neuromodulator that has demonstrated a broad spectrum of anticonvulsant activity in a variety of preclinical animal models of epilepsy.[1][2] Its multifaceted mechanism of action, which includes the modulation of voltage-gated ion channels and effects on neurotransmitter systems, distinguishes it from many existing anti-seizure medications.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting quantitative data from key animal models, detailed experimental protocols, and visualizations of its proposed mechanisms of action.

Quantitative Efficacy of this compound in Preclinical Seizure Models

The anticonvulsant effects of this compound have been quantified in several well-established animal models of epilepsy. The following tables summarize the key efficacy data.

Table 1: Efficacy of this compound in Chemically-Induced Seizure Models

| Animal Model | Species | Seizure Type | Administration Route | Dose (mg/kg) | Effect | Citation |

| Kainate-Induced Seizures | Rat (Sprague-Dawley) | Spontaneous Motor Seizures | Intraperitoneal (IP) | 10 | Significant reduction in seizure frequency | [5] |

| 30 | 74% reduction in relative seizure frequency; complete seizure cessation in 7 of 8 animals | [5] | ||||

| Lithium-Pilocarpine | Rat | Status Epilepticus | Intraperitoneal (IP) | 30, 60, 90, 120 | Dose-dependent reduction in SE severity and neuroprotection | [1][6] |

| Pentylenetetrazol (PTZ) | Mouse | Clonic Seizures | - | - | Potent anticonvulsant activity noted | [2][4] |

| Bicuculline-Induced Seizures | - | - | - | - | Anticonvulsant activity observed | [2] |

| Picrotoxin-Induced Seizures | - | - | - | - | Anticonvulsant activity observed | [2] |

Table 2: Efficacy of this compound in Genetically-Defined and Electrically-Induced Seizure Models

| Animal Model | Species | Seizure Type | Administration Route | Dose (mg/kg) | Effect | Citation |

| GAERS (Genetic Absence Epilepsy Rats from Strasbourg) | Rat | Absence Seizures (Spike-and-Wave Discharges) | - | 10, 30, 60 | Dose-dependent reduction in SWD; total suppression at 30 and 60 mg/kg | [1] |

| Audiogenic Seizures | Rat (Wistar AS) | Tonic-Clonic Seizures | - | 10 | Increased latency to tonic seizure by 327% | [1] |

| 20, 30 | Complete suppression of wild running and tonic seizures | [1] | ||||

| Maximal Electroshock (MES) | Mouse/Rat | Tonic-Clonic Seizures | - | - | Anticonvulsant activity noted | [2][4] |

| Amygdala Kindling | Rat | Focal and Secondarily Generalized Seizures | Intraperitoneal (IP) | 25, 40 | Delayed kindling acquisition | [7] |

Table 3: In Vitro Efficacy of this compound

| Model | Preparation | Endpoint | Concentration | Effect | Citation |

| Sustained Repetitive Firing | Cultured Hippocampal Neurons | Inhibition of SRF | 100 µM | Significant decrease in SRF | [2] |

| Spontaneous Recurrent Epileptiform Discharges (SREDs) | Cultured Hippocampal Neurons | Inhibition of SREDs | ED50: 58.75 ± 2.43 µM | Dose-dependent blockade of SREDs | [2] |

| Voltage-Gated Sodium Channels (Nav1.2) | Whole-cell patch clamp | Inhibition of sodium current | IC50: 68 µM | Concentration-, voltage-, and use-dependent inhibition | [5] |

| Voltage-Gated Sodium Channels | Rat Hippocampal Neurons | Inhibition of sodium current | IC50: 89 µM | Blockade of voltage-gated sodium channels | [5] |

| T-type Calcium Channels (Cav3.1) | HEK tsA-201 cells | Inhibition of calcium current | 100 µM | 16.8% reduction in current | [8] |

| 300 µM | 28.8% reduction in current | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments cited in this guide.

Kainate-Induced Epilepsy Model

-

Objective: To assess the efficacy of this compound on spontaneous recurrent motor seizures in a chronic model of temporal lobe epilepsy.

-

Animal Model: Adult male Sprague-Dawley rats.

-

Procedure:

-

Induction of Status Epilepticus: Repeated low-dose (5 mg/kg) intraperitoneal (IP) injections of kainic acid are administered every hour until the animals exhibit continuous convulsive status epilepticus for at least 3 hours.

-

Chronic Seizure Monitoring: Following a recovery period, animals are monitored for the development of spontaneous recurrent motor seizures.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 10% solutol-HS-15) and administered via IP injection at doses ranging from 0.3 to 30 mg/kg.

-

Data Analysis: Seizure frequency is monitored and compared between vehicle- and this compound-treated groups.[5]

-

Lithium-Pilocarpine Model of Temporal Lobe Epilepsy

-

Objective: To evaluate the neuroprotective and antiepileptogenic effects of this compound.

-

Animal Model: Adult rats.

-

Procedure:

-

Induction of Status Epilepticus: Status epilepticus is induced by the administration of lithium followed by pilocarpine.

-

Drug Administration: this compound (30, 60, 90, and 120 mg/kg) is injected at 1 and 9 hours after the onset of status epilepticus and continued twice daily for an additional 6 days.

-

Assessment:

-

Genetic Absence Epilepsy Rats from Strasbourg (GAERS) Model

-

Objective: To determine the effect of this compound on spontaneous absence seizures.

-

Animal Model: GAERS rats.

-

Procedure:

-

Electrode Implantation: Animals are surgically implanted with four cortical electrodes over the frontoparietal cortex for EEG recording.

-

Baseline Recording: The duration of spontaneous spike-and-wave discharges (SWDs), characteristic of absence seizures, is recorded prior to drug administration.

-

Drug Administration: this compound is administered at doses of 10, 30, and 60 mg/kg.

-

Data Analysis: The duration of SWDs is recorded for 20-120 minutes post-injection and compared to baseline values.[1]

-

Audiogenic Seizure Model

-

Objective: To assess the efficacy of this compound against sound-induced convulsive seizures.

-

Animal Model: Wistar Audiogenic Sensitive (AS) rats.

-

Procedure:

-

Drug Administration: this compound is administered at doses of 10, 20, and 30 mg/kg.

-

Seizure Induction: Animals are exposed to a high-intensity acoustic stimulus to induce seizures.

-

Observation: The occurrence, latency to, and duration of wild running and tonic seizures are recorded.[1]

-

Amygdala Kindling Model

-

Objective: To evaluate the effect of this compound on the development of focal and secondarily generalized seizures.

-

Animal Model: Adult male Sprague-Dawley rats.

-

Procedure:

-

Electrode Implantation: A bipolar electrode is surgically implanted into the basolateral amygdala.

-

Kindling Stimulation: A suprathreshold electrical stimulation (e.g., 200 µA for 2 seconds) is delivered daily.

-

Drug Administration: this compound (25 or 40 mg/kg) or vehicle is administered via IP injection 15 minutes prior to each kindling stimulation.

-

Seizure Scoring: The development of seizures is scored using a standardized scale (e.g., Racine scale) to assess the progression from focal to generalized seizures.[7]

-

Mechanism of Action

This compound's anticonvulsant properties are attributed to its modulation of multiple targets within the central nervous system. The primary mechanisms identified include the inhibition of voltage-gated sodium channels and T-type calcium channels, as well as an indirect effect on glutamatergic neurotransmission.

Experimental Workflow for Investigating Mechanism of Action

Caption: Workflow for elucidating this compound's mechanism of action.

Signaling Pathways Modulated by this compound

The anticonvulsant effects of this compound are mediated through its interaction with key components of neuronal excitability. The following diagram illustrates the proposed signaling pathways.

Caption: Proposed mechanism of action of this compound.

-

Inhibition of Voltage-Gated Sodium Channels (VGSCs): A primary mechanism of this compound is the inhibition of VGSCs.[3][5] It exhibits a concentration-, voltage-, and use-dependent blockade of these channels, with a preference for the inactivated state.[5] This action reduces the repetitive firing of action potentials, a key process in seizure generation and propagation.[2]

-

Modulation of T-type Calcium Channels: this compound has been shown to inhibit T-type calcium channels, specifically the Cav3.1 subtype.[8] This action likely contributes to its anti-seizure and neuroprotective properties by reducing intracellular calcium accumulation.[8]

-

Effects on Glutamatergic Neurotransmission: this compound reduces glutamatergic transmission through a presynaptic, action potential-dependent mechanism.[9] It has been shown to inhibit both AMPA and NMDA receptor-mediated excitatory postsynaptic currents.[9]

-

GABAergic Neurotransmission: Current evidence suggests that this compound does not directly affect GABAergic transmission. Studies have shown no significant change in the amplitude of evoked inhibitory postsynaptic currents (IPSCs) in the presence of this compound.[9] Another study indicated no effect on spontaneous GABAA miniature inhibitory postsynaptic currents.[10]

Conclusion

This compound demonstrates a robust and broad-spectrum anticonvulsant profile in a variety of preclinical animal models of epilepsy. Its multifaceted mechanism of action, primarily involving the inhibition of voltage-gated sodium and T-type calcium channels, leading to a reduction in neuronal hyperexcitability, provides a strong rationale for its therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals in the field of epilepsy therapeutics. Further investigation into its clinical efficacy and safety is ongoing.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. The novel antiepileptic drug this compound (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Concerted suppressive effects of this compound, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents [frontiersin.org]

- 4. Concerted suppressive effects of this compound, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amygdala-kindled-rats-develop-mechanical-allodynia-that-is-attenuated-by-the-novel-neuromodulator-carisbamate- [aesnet.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound (RWJ-333369) inhibits glutamate transmission in the granule cell of the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of the effects of the novel anticonvulsant compound this compound (RWJ-333369) on rat piriform cortical neurones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Carisbamate's Orphan Drug Designation for Lennox-Gastaut Syndrome: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carisbamate (YKP509) is an investigational antiepileptic drug that has received orphan drug designation from the U.S. Food and Drug Administration (FDA) for the treatment of Lennox-Gastaut Syndrome (LGS), a severe and rare form of childhood-onset epilepsy.[1][2] This designation underscores the significant unmet medical need for effective LGS therapies. This technical guide provides a comprehensive overview of the clinical development of this compound for LGS, including available clinical trial data, detailed experimental protocols, and insights into its mechanism of action. The primary mechanism of this compound is believed to be the inhibition of voltage-gated sodium channels, which leads to a reduction in repetitive neuronal firing.[1][2]

Clinical Development Program

SK Life Science, Inc. is actively developing this compound for LGS. The clinical program includes a completed Phase 1 pharmacokinetic study and an ongoing pivotal Phase 3 efficacy and safety trial.

Data Presentation

Phase 1 Clinical Trial (NCT03731715) Pharmacokinetic Data

A Phase 1, open-label, dose-escalation study (NCT03731715) was conducted to assess the pharmacokinetics, safety, and tolerability of this compound in adult and pediatric patients with LGS.[3] While a full quantitative dataset is not publicly available, an abstract from the American Epilepsy Society Annual Meeting reported that this compound exhibited linear and dose-proportional pharmacokinetics after single and multiple doses in patients with LGS.[3] The study also concluded that the treatment was generally safe and well-tolerated, with the most common adverse events being related to the nervous system.[3] Population pharmacokinetic modeling suggested that adult dosing regimens are appropriate for patients 12 years of age and older, while dosing for patients aged 4 to less than 12 years should be weight-based.[3]

Table 1: Summary of Phase 1 (NCT03731715) Study Design

| Parameter | Description |

| Study Design | Open-label, multi-center, pharmacokinetic, dose-escalation study. |

| Patient Population | Adult and pediatric subjects with Lennox-Gastaut Syndrome. |

| Number of Participants | 18 patients were enrolled and included in the pharmacokinetic and safety analysis. |

| Age Cohorts | Cohort I (≥18 years, n=8), Cohort II (12 to <18 years, n=3), Cohort III (6 to <12 years, n=7). Cohort IV (2 to <6 years) was planned but withdrawn due to low enrollment. |

| Dosage Regimens | Starting doses were 200 mg/day for Cohort I, 140 mg/day for Cohort II, and 60 mg/day for Cohort III, administered as an oral suspension. Doses could be increased to a maximum pediatric equivalent of 600 mg/day. |

| Pharmacokinetic Parameters Assessed | Cmax, Tmax, AUC0-last, and AUC0-inf for single doses, and AUC at steady state (AUC0-tau) and Cmax for multiple doses. |

| Key Findings | This compound demonstrated linear, dose-proportional pharmacokinetics. The treatment was generally safe and well-tolerated. |

Source: American Epilepsy Society Annual Meeting Abstract, 2024.[3]

Phase 3 Clinical Trial (LGS DISCOVER - NCT05219617) Efficacy and Safety Data

The LGS DISCOVER study is an ongoing Phase 3, global, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound as an adjunctive treatment for seizures associated with LGS in patients aged 4 to 55 years.[1][2] As the study is currently active, efficacy and safety data are not yet available. The primary endpoint is the reduction in the number of drop seizures (tonic, atonic, and tonic-clonic) compared to placebo.[4][5]

Experimental Protocols

Phase 1 Pharmacokinetic Study (NCT03731715)

Objective: To assess the pharmacokinetics, safety, and tolerability of single and multiple doses of adjunctive this compound in adult and pediatric patients with LGS.

Methodology:

-

Patient Screening and Enrollment: Patients with a confirmed diagnosis of LGS, aged 2 years and older, and receiving 1 to 3 concomitant anti-seizure medications were enrolled into four age-defined cohorts.

-

Treatment Period: The study consisted of a 28-day baseline period followed by an 87-day treatment period.

-

Dosing:

-

A single dose of this compound oral suspension was administered on Day 1.

-

Starting on Day 3, the initial dose was administered in two divided doses daily.

-

Doses could be escalated every 7-14 days after Day 17.

-

-

Pharmacokinetic Sampling:

-

Single Dose: Blood samples were collected for 48 hours following the single dose on Day 1.

-

Multiple Doses: Blood samples were collected pre-dose and for 12 hours post-dose on Day 17 to assess steady-state pharmacokinetics. Trough pharmacokinetic samples were collected on Days 45 and 73.

-

-

Safety Assessments: Safety was monitored through the recording of treatment-emergent adverse events (TEAEs), clinical laboratory tests, vital signs, and electrocardiograms.

Phase 3 Efficacy and Safety Study (LGS DISCOVER - NCT05219617)

Objective: To evaluate the efficacy and safety of this compound as an adjunctive treatment in reducing the number of drop seizures in patients with LGS.

Methodology:

-

Patient Screening and Enrollment: Patients aged 4 to 55 years with a documented history of LGS, including evidence of more than one seizure type (one of which must be atonic or tonic), a history of a diagnostic EEG, and developmental delay, are eligible.

-

Randomization and Blinding: The study is a randomized, double-blind, placebo-controlled trial.

-

Treatment Arms: The trial is evaluating two doses of this compound against a placebo.

-

Primary Outcome Measure: The primary endpoint is the percent change in the frequency of drop seizures (tonic, atonic, and tonic-clonic) from baseline.

-

Secondary Outcome Measures: Secondary endpoints include the percentage of responders (patients with a ≥50% reduction in drop seizure frequency), the change in total seizure frequency, and assessments of safety and tolerability.

-

Open-Label Extension: An optional open-label extension is available for patients who complete the double-blind phase.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for the Phase 3 LGS DISCOVER Study

References

- 1. SK life science Initiates Phase 3 Clinical Trial of this compound for Lennox-Gastaut Syndrome [prnewswire.com]

- 2. sklifescienceinc.com [sklifescienceinc.com]

- 3. This compound treatment of adult and pediatric patients with lennox-gastaut syndrome: a phase i pharmacokinetic dose-escalation study [aesnet.org]

- 4. Investigate Efficacy and Safety of this compound as Adjunctive Treatment for Seizures Associated With LGS in Children and Adults [clinicaltrials.stanford.edu]

- 5. patlynk.com [patlynk.com]

Carisbamate in Partial-Onset Seizures: An In-depth Analysis of Early-Phase Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial results for carisbamate in the treatment of partial-onset seizures. It is designed to offer researchers, scientists, and drug development professionals a detailed resource, consolidating key data, experimental methodologies, and a visual representation of the therapeutic's proposed mechanism and clinical evaluation workflow.

Core Mechanism of Action

This compound (formerly known as YKP509 and RWJ-333369) is an investigational neuromodulatory agent that has been evaluated for its anticonvulsant properties. While its precise mechanism of action is not fully elucidated, preclinical studies suggest a multi-target profile. The primary proposed mechanism involves the modulation of neuronal excitability through the inhibition of voltage-gated sodium channels (VGSCs). This compound exhibits a state-dependent blockade of these channels, preferentially binding to the inactivated state, which is a common characteristic of many anti-seizure medications. This action is believed to contribute to the reduction of repetitive neuronal firing, a hallmark of seizures.

dot

Caption: Proposed Mechanism of Action of this compound.

Early-Phase Clinical Trial Results

Multiple early-phase clinical trials have been conducted to evaluate the efficacy, safety, and tolerability of this compound as an adjunctive therapy for adults with partial-onset seizures. The following tables summarize the key quantitative data from these studies.

Table 1: Efficacy Outcomes of Randomized, Placebo-Controlled Trials

| Study Identifier | Treatment Arms (daily dose) | N (Intent-to-Treat) | Median % Reduction in Seizure Frequency | Responder Rate (≥50% reduction) |

| NCT00210522 [1] | Placebo | 107 | 6% | - |

| This compound 100 mg | 108 | - | - | |

| This compound 300 mg | 107 | 24% | - | |

| This compound 800 mg | 106 | 21% | - | |

| This compound 1600 mg | 105 | 29% | - | |

| NCT00425282 (Study 1) [2] | Placebo | 186 | - | - |

| This compound 200 mg | 187 | Not Statistically Different from Placebo | Not Statistically Different from Placebo | |

| This compound 400 mg | 192 | Statistically Significant Improvement (p < 0.01) | Statistically Significant Improvement (p < 0.01) | |

| NCT00433667 (Study 2) [2] | Placebo | 189 | - | - |

| This compound 200 mg | 188 | Not Statistically Different from Placebo | Not Statistically Different from Placebo | |

| This compound 400 mg | 185 | Not Statistically Different from Placebo | Not Statistically Different from Placebo | |

| NCT00740623 | Placebo | 180 | 21% | - |

| This compound 800 mg | 178 | 30% | - | |

| This compound 1200 mg | 182 | 36% | - |

Note: A Cochrane review of four double-blind randomized controlled trials (NCT00228969, NCT00740623, NCT00425282, NCT00433667) involving 2211 participants showed a slightly higher responder rate with this compound compared to placebo (RR 1.36).[3]

Table 2: Safety and Tolerability - Common Treatment-Emergent Adverse Events (TEAEs)

| Study Identifier | Adverse Event | Placebo (%) | This compound 200 mg/day (%) | This compound 400 mg/day (%) | This compound 800 mg/day (%) | This compound 1200 mg/day (%) | This compound 1600 mg/day (%) |

| NCT00425282 & NCT00433667 [2] | Dizziness | - | - | Incidence exceeding placebo by ≥3% | - | - | - |

| Somnolence | - | - | Incidence exceeding placebo by ≥3% | - | - | - | |

| NCT00210522 [1] | CNS Effects | 8% (discontinuation rate) | 5% (discontinuation rate) | - | 12% (discontinuation rate) | - | 19% (discontinuation rate) |

Note: A meta-analysis of four trials indicated that more participants in the this compound group developed dizziness (RR 2.06) and somnolence (RR 1.82) compared to placebo.[4]

Experimental Protocols

The early-phase trials for this compound in partial-onset seizures followed similar designs. Below is a generalized summary of the experimental protocols.

dot

Caption: Generalized Clinical Trial Workflow for this compound.

1. Study Design: The majority of these studies were randomized, double-blind, placebo-controlled, parallel-group, multicenter trials.[1][2][5]

2. Patient Population:

-

Inclusion Criteria: Typically, adult patients (≥16 or 18 years of age) with a diagnosis of partial-onset seizures for at least one year, who were not adequately controlled by one to three concomitant antiepileptic drugs (AEDs).[2][5] Patients were required to have a minimum number of seizures during the baseline period (e.g., at least 6 partial-onset seizures during a 56-day baseline).[5]

-

Exclusion Criteria: Common exclusion criteria included a history of status epilepticus within the preceding 6 months, a diagnosis of a generalized epileptic syndrome, or the presence of a progressive neurologic disorder.[5]

3. Study Phases:

-

Screening and Baseline Phase: A prospective baseline period of approximately 8 weeks was used to establish the patient's baseline seizure frequency while they maintained a stable regimen of their existing AEDs.[1][2][5]

-

Double-Blind Treatment Phase: Following the baseline phase, eligible patients were randomized to receive either placebo or a specific dose of this compound (e.g., 200 mg/day, 400 mg/day, 800 mg/day, or 1200 mg/day) administered in two divided doses.[2][5] This phase typically lasted for 12 to 14 weeks and sometimes included a titration period.[1][5]

-

Post-Treatment/Follow-up Phase: After the double-blind phase, patients often entered a follow-up period.

-

Open-Label Extension: In some cases, patients who completed the double-blind phase were eligible to enroll in an open-label extension study to receive long-term treatment with this compound.[6]

4. Efficacy and Safety Assessments:

-

Primary Efficacy Endpoints: The primary measures of efficacy were typically the percent reduction in seizure frequency from baseline and the responder rate, defined as the proportion of patients with a 50% or greater reduction in partial-onset seizure frequency.[2]

-

Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[5]

Conclusion

The early-phase clinical trials of this compound for partial-onset seizures demonstrated some evidence of efficacy, particularly at higher doses, though the results were not consistently statistically significant across all studies.[2] The safety profile was generally considered acceptable, with dizziness and somnolence being the most commonly reported treatment-emergent adverse events.[2][4] These findings have contributed to the ongoing investigation of this compound in other epilepsy syndromes, such as Lennox-Gastaut Syndrome.[7][8] This compilation of data and methodologies serves as a valuable reference for professionals in the field of epilepsy research and antiepileptic drug development.

References

- 1. Randomized, controlled, dose-ranging trial of this compound for partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as adjunctive treatment of partial onset seizures in adults in two randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound add-on therapy for drug-resistant focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. This compound-AS-ADJUNCTIVE-TREATMENT-OF-PARTIAL-ONSET-SEIZURES-IN-ADULTS--RESULTS-AT-18-MONTHS-FROM-AN-ONGOING-OPEN-LABEL-EXTENSION-OF-A-DOUBLE-BLIND--RANDOMIZED--DOSE-RANGING-STUDY [aesnet.org]

- 7. SK life science Initiates Phase 3 Clinical Trial of this compound for Lennox-Gastaut Syndrome [prnewswire.com]

- 8. LGS DISCOVER Study | SK life science [lgsdiscoverstudy.com]

Carisbamate: A Deep Dive Beyond Sodium Channel Blockade

An In-depth Technical Guide on the Molecular Targets of Carisbamate for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound ((S)-2-O-carbamoyl-1-(2-chlorophenyl)ethanol), an investigational antiepileptic drug, has demonstrated a broad spectrum of activity in preclinical seizure models. While its mechanism of action has been partly attributed to the modulation of voltage-gated sodium channels, a growing body of evidence indicates that its therapeutic potential may stem from a more complex pharmacological profile involving multiple molecular targets. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond sodium channels, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development efforts.

Quantitative Data Summary

The following table summarizes the quantitative data available for this compound's interaction with its identified molecular targets. This allows for a direct comparison of its potency and efficacy across different channels and neuronal processes.

| Target/Process | Parameter | Value | Cell Type / Model | Source |

| Voltage-Gated Sodium Channels (for reference) | ||||

| Transient Na+ Current (INa(T)) | IC50 | 56.4 µM | GH3 cells | [1] |

| Late Na+ Current (INa(L)) | IC50 | 11.4 µM | GH3 cells | [1] |

| Rat Nav1.2 Channels | IC50 | 68 µM | Rat Brain | [2] |

| Voltage-Gated Sodium Channels | IC50 | 89 µM | Cultured Rat Hippocampal Neurons | [2] |

| Hyperpolarization-Activated Cation Current (Ih) | Inhibition | Markedly decreased whole-cell Ih conductance | GH3 cells | [3] |

| Spontaneous Recurrent Epileptiform Discharges (SREDs) | ED50 | 58.75 ± 2.43 µM | Cultured Hippocampal Neurons | [4] |

| Sustained Repetitive Firing (SRF) | Inhibition | 46% at 30 µM, 87% at 100 µM | Cultured Rat Hippocampal Neurons | [2] |

| T-type Calcium Channels (Cav3.1) | Inhibition | Remaining current: 83.2 ± 1.9% at 100 µM, 71.2 ± 4.2% at 300 µM | Transfected Cells | [5] |

Molecular Targets and Mechanisms of Action

Beyond its well-documented effects on sodium channels, this compound modulates several other key components of neuronal excitability.

Hyperpolarization-Activated Cation Channels (HCN Channels)

This compound has been shown to effectively suppress the hyperpolarization-activated cation current (Ih) in electrically excitable cells.[1][3][6] This current, mediated by HCN channels, is a critical determinant of repetitive electrical activity in various neurons.[3][6] By inhibiting Ih, this compound can modulate cellular excitability, which likely contributes to its anticonvulsant properties.

Signaling Pathway: HCN Channel Modulation by this compound

References

- 1. This compound (RWJ-333369) inhibits glutamate transmission in the granule cell of the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel antiepileptic drug this compound (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Blockade of T-type Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]